Cas no 697-57-4 (3-acetylpyrrolidine-2,4-dione)

3-Acetylpyrrolidine-2,4-dione is a versatile heterocyclic compound featuring a pyrrolidine-2,4-dione core substituted with an acetyl group at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly as a building block for pharmaceuticals and fine chemicals. The diketone functionality enables diverse transformations, including condensation and nucleophilic addition reactions, while the acetyl group offers further derivatization potential. Its stability under standard conditions and compatibility with common solvents enhance its practicality in laboratory and industrial applications. The compound’s well-defined reactivity profile makes it valuable for constructing complex molecular frameworks, particularly in medicinal chemistry for developing bioactive molecules.
3-acetylpyrrolidine-2,4-dione structure
3-acetylpyrrolidine-2,4-dione structure
Product name:3-acetylpyrrolidine-2,4-dione
CAS No:697-57-4
MF:C6H7NO3
MW:141.12468
MDL:MFCD01544473
CID:391391
PubChem ID:5132792

3-acetylpyrrolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pyrrolidinedione, 3-acetyl-
    • 3-acetylpyrrolidine-2,4-dione
    • AKOS006352901
    • SCHEMBL14902253
    • 697-57-4
    • DTXSID50408633
    • 3-acetyl-azolidine-2,4-dione
    • EN300-312882
    • 3-acetyl pyrrolidine-2,4-dione
    • MDL: MFCD01544473
    • Inchi: InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10)
    • InChI Key: KBEZSONORPLPSB-UHFFFAOYSA-N
    • SMILES: CC(=O)C1C(=O)CNC1=O

Computed Properties

  • Exact Mass: 141.04261
  • Monoisotopic Mass: 141.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 63.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 420.9±45.0 °C at 760 mmHg
  • Flash Point: 216.1±28.9 °C
  • PSA: 63.24
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-acetylpyrrolidine-2,4-dione Security Information

3-acetylpyrrolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2908028-5g
3-acetylpyrrolidine-2,4-dione
697-57-4 95%
5g
$3935.0 2023-09-05
Enamine
EN300-312882-5.0g
3-acetylpyrrolidine-2,4-dione
697-57-4 95%
5g
$3935.0 2023-05-30
Enamine
EN300-2908028-0.05g
3-acetylpyrrolidine-2,4-dione
697-57-4 95%
0.05g
$315.0 2023-09-05
Enamine
EN300-2908028-0.25g
3-acetylpyrrolidine-2,4-dione
697-57-4 95%
0.25g
$672.0 2023-09-05
Enamine
EN300-2908028-10g
3-acetylpyrrolidine-2,4-dione
697-57-4 95%
10g
$5837.0 2023-09-05
A2B Chem LLC
AC89653-50mg
3-Acetylpyrrolidine-2,4-dione
697-57-4 95%
50mg
$367.00 2024-04-19
Aaron
AR0068CH-100mg
2,4-Pyrrolidinedione, 3-acetyl-
697-57-4 95%
100mg
$672.00 2025-01-23
Aaron
AR0068CH-2.5g
2,4-Pyrrolidinedione, 3-acetyl-
697-57-4 95%
2.5g
$3683.00 2025-01-23
Enamine
EN300-2996197-1.0g
3-acetylpyrrolidine-2,4-dione
697-57-4 95.0%
1.0g
$1357.0 2025-03-19
A2B Chem LLC
AC89653-1g
3-Acetylpyrrolidine-2,4-dione
697-57-4 95%
1g
$1464.00 2024-04-19

3-acetylpyrrolidine-2,4-dione Related Literature

Additional information on 3-acetylpyrrolidine-2,4-dione

Introduction to 3-acetylpyrrolidine-2,4-dione (CAS No. 697-57-4)

3-acetylpyrrolidine-2,4-dione, identified by its Chemical Abstracts Service (CAS) number 697-57-4, is a heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyrrolidine dione class, characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom, with an acetyl group attached at the 3-position. The unique structural features of 3-acetylpyrrolidine-2,4-dione make it a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The chemical structure of 3-acetylpyrrolidine-2,4-dione consists of a pyrrolidine core with reactive carbonyl groups at the 2 and 4 positions, which facilitate further functionalization through condensation, oxidation, or reduction reactions. This reactivity has positioned it as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound’s ability to undergo multiple transformations allows chemists to tailor its properties for specific applications, making it a cornerstone in synthetic pathways.

In recent years, 3-acetylpyrrolidine-2,4-dione has been extensively studied for its potential applications in drug discovery. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer treatments. One notable area of research involves its use as a precursor in the synthesis of protease inhibitors, which are critical in treating chronic diseases such as HIV and hepatitis C. The pyrrolidine scaffold is particularly well-suited for mimicking natural substrates in enzymatic reactions, enhancing binding affinity and selectivity.

Advances in computational chemistry have further highlighted the significance of 3-acetylpyrrolidine-2,4-dione in modern drug design. Molecular modeling studies have demonstrated its potential as a scaffold for developing small-molecule inhibitors targeting specific protein-protein interactions. These interactions are often implicated in complex diseases, making them attractive drug targets. The acetyl group in 3-acetylpyrrolidine-2,4-dione provides a handle for further derivatization, allowing researchers to fine-tune pharmacokinetic properties such as solubility and metabolic stability.

The synthesis of 3-acetylpyrrolidine-2,4-dione can be achieved through several routes, including condensation reactions between appropriate precursors under acidic or basic conditions. Recent methodologies have focused on greener synthetic approaches, utilizing biocatalysis or microwave-assisted reactions to improve yield and reduce environmental impact. These innovations align with the broader trend toward sustainable chemistry practices in pharmaceutical manufacturing.

Another emerging application of 3-acetylpyrrolidine-2,4-dione lies in the field of materials science. Its ability to form coordination complexes with metal ions has led to research into its use as a ligand or catalyst precursor. Such complexes exhibit unique electronic and optical properties, making them useful in applications ranging from luminescent sensors to catalytic converters. The versatility of this compound underscores its importance beyond traditional pharmaceutical applications.

In clinical settings, derivatives of 3-acetylpyrrolidine-2,4-dione are being evaluated for their potential as prodrugs or pharmacophores. Prodrug strategies leverage the inherent reactivity of such compounds to release active pharmaceutical ingredients (APIs) within the body under specific physiological conditions. This approach can enhance drug delivery efficiency and reduce side effects associated with direct API administration. Additionally, the structural motif of 3-acetylpyrrolidine-2,4-dione has been incorporated into novel APIs designed to target understudied disease mechanisms.

The role of 3-acetylpyrrolidine-2,4-dione in academic research continues to expand with each passing year. Collaborative efforts between synthetic chemists and biochemists have led to the discovery of new derivatives with enhanced biological activity. For instance, recent studies have explored modifications at the 5-position of the pyrrolidine ring to improve binding affinity for specific receptors or enzymes. Such modifications are critical for optimizing drug-like properties such as potency and selectivity.

The future prospects for 3-acetylpyrrolidine-2,4-dione are bright, driven by ongoing research into its structural analogs and functional derivatives. As computational tools become more sophisticated, virtual screening methods are being employed to identify promising candidates for experimental validation. This synergy between computational and experimental approaches accelerates the drug discovery process significantly.

In conclusion,3-acetylpyrrolidine-2,4-dione (CAS No. 697-57-4) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and functional materials. As research progresses,3-acetylpyrrolidine-2,4-dione will undoubtedly continue to play a pivotal role in advancing scientific understanding and technological innovation.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd